6-Amino-4-aza-2-oxindole

TrkA Inhibition Kinase Profiling PET Imaging

This specific aza-oxindole chemotype features a 6-amino group, a critical synthetic handle for diversification and a key differentiator from unsubstituted analogs. This substitution profile directly influences molecular recognition and kinase selectivity, making it a strategic building block for targeted library synthesis. Ideal for projects optimizing ligand efficiency and avoiding halogenation.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 1190320-66-1
Cat. No. B1378341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-4-aza-2-oxindole
CAS1190320-66-1
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1C2=C(C=C(C=N2)N)NC1=O
InChIInChI=1S/C7H7N3O/c8-4-1-6-5(9-3-4)2-7(11)10-6/h1,3H,2,8H2,(H,10,11)
InChIKeyPCNOHLWTIAMMBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 240 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 6-Amino-4-aza-2-oxindole (CAS 1190320-66-1): Baseline Properties and Scaffold Context for Research Sourcing


6-Amino-4-aza-2-oxindole (CAS 1190320-66-1), with the systematic IUPAC name 6-amino-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one , is a heterocyclic small molecule belonging to the aza-oxindole family. This scaffold is characterized by a pyrrolo[3,2-b]pyridine core, a fusion of an indole-like system where a nitrogen atom replaces the 4-position carbon of the oxindole ring [1]. The compound serves as a versatile building block in medicinal chemistry [2] and is of particular interest due to the established utility of the aza-oxindole core in developing potent kinase inhibitors and other bioactive agents [3].

Sourcing 6-Amino-4-aza-2-oxindole: Why In-Class Aza-Oxindole Substitution is Not Advisable


The aza-oxindole family exhibits broad biological activity, but simple substitution within the class is not a reliable sourcing strategy for this specific compound. The presence and position of the 6-amino group in 6-Amino-4-aza-2-oxindole creates a distinct chemotype compared to its unsubstituted or differently substituted analogs (e.g., 5-Methoxy-4-aza-2-oxindole or N-Hydroxy-6-chloro-4-aza-2-oxindole) [1]. This single substitution can profoundly alter electronic properties, molecular recognition, and, consequently, kinase inhibition profile and selectivity [2]. Therefore, treating 6-Amino-4-aza-2-oxindole as interchangeable with other aza-oxindoles could lead to significant discrepancies in research outcomes and wasted procurement resources. The following quantitative evidence demonstrates where this specific compound's properties can be meaningfully differentiated from its closest analogs.

Quantitative Differentiation Guide for 6-Amino-4-aza-2-oxindole (CAS 1190320-66-1) Sourcing


Kinase Inhibition Potential: Scaffold-Based Affinity for TrkA

The 4-aza-2-oxindole scaffold, of which 6-Amino-4-aza-2-oxindole is a direct derivative, exhibits high affinity for the tropomyosin receptor kinase A (TrkA) [1]. This is in contrast to the parent oxindole scaffold, which requires extensive substitution to achieve comparable potency [2]. While direct data for this specific compound are not published, its core scaffold demonstrates an IC50 of 2 nM for TrkA, a 10- to 100-fold improvement over many unoptimized oxindole analogs [1].

TrkA Inhibition Kinase Profiling PET Imaging

Physicochemical Differentiation: Rotatable Bond Count vs. Halogenated Analogs

6-Amino-4-aza-2-oxindole possesses zero rotatable bonds, a key parameter for molecular rigidity and potential entropic binding advantage [1]. In contrast, a structurally related analog, N-Hydroxy-6-chloro-4-aza-2-oxindole (CAS 1260385-08-7), also has zero rotatable bonds but carries a heavier halogen atom (Cl), which increases molecular weight (184.58 vs. 149.15 g/mol) and significantly alters lipophilicity (XLogP3 ~0.1 vs. not reported for target compound) [2]. The 6-amino group offers a hydrogen bond donor, whereas the chloro analog provides a halogen bond acceptor, leading to different binding modes.

Drug-likeness Physicochemical Properties Lead Optimization

Scaffold Utility in CDK2 Inhibition: Patent-Defined Class Differentiation

Substituted aza-oxindole derivatives, a class that includes 6-Amino-4-aza-2-oxindole, are explicitly claimed for their utility as cyclin-dependent kinase II (CDK2) inhibitors [1]. This functional annotation is specific to the aza-oxindole scaffold and is not universally applicable to all oxindoles. The patent describes a method for preventing epithelial cytotoxicity, such as chemotherapy-induced alopecia, which is a unique therapeutic angle not commonly associated with simple oxindole building blocks [1].

CDK2 Inhibition Chemoprotection Alopecia

Recommended Research Applications for 6-Amino-4-aza-2-oxindole (CAS 1190320-66-1)


Kinase Inhibitor Lead Generation Targeting TrkA

Based on the high affinity of the 4-aza-2-oxindole scaffold for TrkA (IC50 = 2 nM) [1], 6-Amino-4-aza-2-oxindole is a compelling starting point for medicinal chemistry programs focused on developing novel TrkA inhibitors. Its core structure provides a pre-validated binding motif that can be further elaborated to improve selectivity and pharmacokinetic properties for applications in cancer or pain research.

Building Block for Diversified Kinase Inhibitor Libraries

The aza-oxindole core is a recognized scaffold in kinase drug discovery [2]. The presence of the 6-amino group provides a synthetic handle for diversification via amide bond formation, reductive amination, or urea synthesis. This enables the rapid generation of focused libraries for screening against a broad panel of kinases, including Trk family members and potentially CDK2 as indicated by patent literature [3].

Radiotracer Development for PET Imaging

The 4-aza-2-oxindole scaffold has been successfully radiolabeled with carbon-11 and fluorine-18 for PET imaging applications targeting Trk receptors [1]. 6-Amino-4-aza-2-oxindole could serve as a precursor for developing novel radiotracers, where the 6-amino group offers a potential site for attaching chelating groups or prosthetic groups for alternative radionuclides, expanding the toolkit for non-invasive imaging of Trk expression in neurological disorders and cancer.

Physicochemical Property-Driven Lead Optimization

With a molecular weight of 149.15 g/mol and zero rotatable bonds [4], this compound offers a favorable starting point for property-based drug design. Compared to heavier, halogenated analogs, it provides a more ligand-efficient scaffold for optimizing potency while maintaining drug-like properties. This is particularly valuable in programs where minimizing molecular weight and avoiding halogenation are key design criteria.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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